3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3-[(4-chloro-3-fluorobenzyl)oxy]benzaldehyde follows IUPAC rules by prioritizing functional groups and substituents. The parent chain is benzaldehyde, with numbering starting at the aldehyde group (-CHO). The substituent at position 3 is a benzyloxy group ($$-\text{O}-\text{CH}{2}-\text{C}{6}\text{H}_{3}\text{ClF}-$$), where the benzyl moiety is further substituted with chlorine at position 4 and fluorine at position 3. This naming convention ensures unambiguous identification by specifying substituent positions relative to the parent structure.
Key identifiers include:
- CAS Registry Number : 1443350-28-4
- InChI Code : $$ \text{1S/C}{14}\text{H}{10}\text{ClFO}_{2}/\text{c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2} $$
- Canonical SMILES : $$ \text{C1=CC(=CC(=C1)OC[C@H]2C=C(C(=C2Cl)F)C=O} $$
The systematic name and identifiers distinguish it from positional isomers, such as those with ortho- or para-substituted halogens.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar geometry at the benzaldehyde ring due to $$ sp^{2} $$-hybridized carbons, while the benzyloxy group introduces torsional flexibility. Key geometric features include:
| Parameter | Value/Description |
|---|---|
| Bond Angles | $$ \angle \text{C-O-C} \approx 120^\circ $$ |
| Dihedral Angles | $$ \phi(\text{O-CH}{2}-\text{C}{6}\text{H}_{3}) \approx 60^\circ $$ |
| Aldehyde C=O Bond Length | $$ 1.22 \, \text{Å} $$ (typical for aldehydes) |
The benzyloxy group’s orientation relative to the benzaldehyde ring influences electronic conjugation. Density functional theory (DFT) calculations predict partial delocalization of the ether oxygen’s lone pairs into the aromatic system, slightly shortening the $$ \text{C-O} $$ bond (1.36 Å vs. 1.43 Å in aliphatic ethers). The 4-chloro-3-fluorobenzyl substituent creates a steric bulk that restricts rotation about the $$ \text{O-CH}_{2} $$ bond, favoring a conformation where the halogen atoms are oriented away from the aldehyde group.
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for 3-(4-chloro-3-fluorobenzyloxy)benzaldehyde remains unpublished, analogous compounds provide insights. For example, 3-[(4-chlorobenzyl)oxy]benzaldehyde ($$ \text{C}{14}\text{H}{11}\text{ClO}{2} $$) crystallizes in a monoclinic system with space group $$ P2{1}/c $$, unit cell parameters $$ a = 7.42 \, \text{Å}, b = 16.83 \, \text{Å}, c = 10.11 \, \text{Å} $$, and $$ \beta = 90.2^\circ $$. The fluorine atom in the target compound would likely reduce symmetry, increasing lattice energy and altering packing efficiency.
Key anticipated features based on structural analogs:
- Intermolecular Interactions : Halogen bonds ($$ \text{Cl}\cdots\text{F} $$) and $$ \pi $$-stacking between aromatic rings.
- Unit Cell Metrics : Reduced cell volume compared to non-fluorinated analogs due to tighter packing.
Comparative Analysis of Positional Isomers (Ortho/Meta/Para Substitution Patterns)
Substitution patterns profoundly affect physicochemical properties:
Electronic Effects :
- Meta-Fluoro : The electron-withdrawing fluorine at position 3 deactivates the benzyl ring, directing electrophilic substitution to the least hindered position.
- Para-Chloro : Chlorine’s inductive effect further polarizes the molecule, increasing solubility in polar aprotic solvents.
Steric Effects :
- Ortho-fluorine (e.g., 2-fluorine in ) creates steric clashes with the benzyloxy methylene group, reducing rotational freedom.
- Para-chlorine avoids steric interactions, allowing greater conformational flexibility.
Reactivity Trends :
- Aldehyde oxidation: Meta-substituted isomers exhibit slower oxidation rates due to steric protection of the -CHO group.
- Nucleophilic aromatic substitution: Para-chloro activates the ring for substitution at positions ortho and para to the chlorine.
Properties
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKDOVJQUKCVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorobenzyloxy)benzoic acid.
Reduction: 3-(4-Chloro-3-fluorobenzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, making it a potent inhibitor or activator in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, synthesis, and applications.
Structural and Molecular Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | - | C₁₄H₁₀ClFO₂ | ~278.68* | 4-Cl, 3-F on benzyloxy |
| 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde | 1708403-79-5 | C₁₄H₁₀ClFO₂ | 264.68 | 4-Cl on benzyl, 3-F on benzaldehyde |
| 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | C₁₄H₁₁FO₂ | 230.23 | 3-F on benzyloxy |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy, methoxy |
| 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | - | C₁₆H₁₅ClO₂ | 274.74 | Ethoxybenzyl, 4-Cl |
*Note: Molecular weight calculated based on formula C₁₄H₁₀ClFO₂.
- Key Differences: Substituent Position: The target compound’s chloro and fluorine atoms are on the benzyloxy group, whereas 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde places chlorine on the benzyl and fluorine on the benzaldehyde ring . This positional variance affects electronic distribution and steric hindrance. Lipophilicity: Ethoxybenzyl derivatives (e.g., 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde) exhibit higher lipophilicity (Log P ~3.5*) compared to halogenated benzyloxy analogs, influencing bioavailability .
Biological Activity
3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H11ClF O2
- Molecular Weight : 264.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the chloro and fluoro substituents on the benzene ring enhances its lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
A summary of key studies evaluating the biological activity of this compound is presented in Table 1.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate benzyl halides with phenolic compounds under basic conditions. Understanding its synthetic pathways is crucial for developing derivatives with enhanced biological activity.
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-(4-Chloro-3-fluorobenzyloxy)benzaldehyde?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or etherification. A common approach is reacting 4-chloro-3-fluorobenzyl chloride with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy linkage . Alternatively, Mitsunobu conditions (e.g., DIAD, PPh₃) can facilitate coupling between the benzyl alcohol derivative and 3-hydroxybenzaldehyde . Purification often employs column chromatography or recrystallization, with characterization via melting point analysis (mp 46–49°C for related chloro-fluorobenzaldehydes) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons split by Cl/F substituents) .
- IR Spectroscopy : Detection of aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₀ClFO₂: 280.03) .
- X-ray Crystallography : Resolves stereoelectronic effects in crystalline form, as demonstrated for structurally related benzaldehydes .
Basic: What are the primary reactivity patterns of the aldehyde group in this compound?
Methodological Answer:
The aldehyde group undergoes:
- Schiff Base Formation : Condensation with primary amines (e.g., anilines) to generate imines, useful in ligand design .
- Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) yield secondary alcohols or benzyl alcohols .
- Oxidation : Controlled oxidation with KMnO₄ or Ag₂O produces the corresponding carboxylic acid .
Reaction conditions must account for steric hindrance from the chloro-fluorobenzyloxy group, which may slow kinetics .
Advanced: How can computational modeling predict the bioactivity of derivatives?
Methodological Answer:
- 3D-QSAR Models : Generate pharmacophore maps to identify critical substituents (e.g., chloro/fluoro groups) for binding tubulin or kinases, as shown for chalcone derivatives .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock. Derivatives with extended conjugation (e.g., α,β-unsaturated ketones) often exhibit enhanced docking scores .
- ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~3.2 for the parent compound) and solubility to prioritize synthetically feasible candidates .
Advanced: What strategies improve solubility and bioavailability of derivatives?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the benzyloxy group to reduce logP .
- Salt Formation : React the aldehyde with hydroxylamine to form oximes, which can be converted to water-soluble salts (e.g., HCl salts) .
- Co-crystallization : Use co-formers like citric acid to modify crystal packing and dissolution rates .
Advanced: How can derivatives be tailored for specific enzyme inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with CF₃) and assay inhibitory potency against targets like HDAC or CYP450 .
- Bioisosteric Replacement : Substitute the benzyloxy group with thioether or sulfonamide moieties to modulate electron-withdrawing effects .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure binding constants (e.g., Kₐₚₚ for competitive inhibitors) .
Advanced: How do steric and electronic effects of substituents influence reactivity?
Methodological Answer:
- Steric Effects : The 4-chloro-3-fluorobenzyloxy group hinders electrophilic substitution at the para-aldehyde position, favoring meta-directed reactions .
- Electronic Effects : The electron-withdrawing Cl/F substituents increase aldehyde electrophilicity, accelerating nucleophilic additions but slowing Friedel-Crafts alkylation .
- Hammett Analysis : Quantify substituent effects using σ values (Cl: +0.23, F: +0.06) to predict reaction rates in SNAr or oxidation pathways .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- HPLC-MS/MS : Detect impurities (e.g., residual 4-chloro-3-fluorobenzyl chloride) at ppm levels using C18 columns and MRM transitions .
- ICP-OES : Quantify halogen contaminants (Cl/F) with detection limits <0.1 µg/mL .
- Stability-Indicating Assays : Perform forced degradation (e.g., UV exposure, acidic hydrolysis) and monitor aldehyde oxidation products via GC-MS .
Advanced: How can cross-coupling reactions expand derivatization scope?
Methodological Answer:
- Suzuki-Miyaura Coupling : Replace the benzyloxy group with aryl boronic acids to install biaryl motifs .
- Buchwald-Hartwig Amination : Introduce nitrogen-containing substituents (e.g., piperazine) for enhanced pharmacokinetic profiles .
- Click Chemistry : Azide-alkyne cycloaddition with propargyl ethers generates triazole-linked conjugates for targeted drug delivery .
Advanced: What in silico tools optimize reaction conditions for scale-up?
Methodological Answer:
- DFT Calculations : Simulate transition states to identify optimal catalysts (e.g., Pd/C for hydrogenation) .
- Process Modeling : Use Aspen Plus to predict solvent effects (e.g., DMF vs. THF) on reaction yields .
- Machine Learning : Train models on historical data to recommend temperature/pH ranges for minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
